molecular formula C24H22N6O2 B2686795 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201251-51-4

6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2686795
CAS RN: 2201251-51-4
M. Wt: 426.48
InChI Key: UFUFHOCEMSMVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluoroquinolones for Tuberculosis Treatment

Research on novel fluoroquinolones, including compounds with structural similarities to the mentioned chemical, has shown potential in treating Mycobacterium tuberculosis. These compounds have exhibited comparable activity to sparfloxacin, suggesting their utility in developing new antituberculosis agents (Shindikar & Viswanathan, 2005).

Heterocyclic Compounds in Chemical Synthesis

Studies on heterocyclic compounds, including quinoxalines and pyridazinones, have explored their synthesis and applications in chemical research. These findings contribute to the understanding of complex chemical reactions and the development of novel compounds for various scientific applications (Kim et al., 1990), (Mekheimer et al., 1997).

Structural Analysis and Molecular Interactions

The structural analysis of related compounds, such as marbofloxacin, provides insights into the molecular interactions and conformational dynamics of heterocyclic compounds. These studies are essential for designing compounds with specific biological or chemical properties (Shen et al., 2012).

Antimalarial Potential of Quinoline-Pyrazolopyridine Derivatives

Research on quinoline-pyrazolopyridine derivatives highlights their potential as antimalarial agents. These studies demonstrate the synthesis and evaluation of novel compounds that could lead to effective treatments for malaria (Saini et al., 2016).

properties

IUPAC Name

6-pyridin-4-yl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c31-23-6-5-19(18-7-11-25-12-8-18)28-30(23)16-17-9-13-29(14-10-17)24(32)22-15-26-20-3-1-2-4-21(20)27-22/h1-8,11-12,15,17H,9-10,13-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUFHOCEMSMVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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